molecular formula C13H26N2O2 B3026869 (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1163286-38-1

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3026869
CAS No.: 1163286-38-1
M. Wt: 242.36
InChI Key: LFTQRMKZAXONPV-NSHDSACASA-N
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Description

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and an (S)-configured isopropylamino substituent at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors sensitive to stereochemistry.

Properties

IUPAC Name

tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQRMKZAXONPV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151796
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163286-38-1
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isopropylamine for nucleophilic substitution at the ester group.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the ester or amine groups.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may play a role in binding to these targets, while the piperidine ring and ester group contribute to the overall stability and reactivity of the compound. Detailed studies on its molecular pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous piperidine derivatives, emphasizing substituent variations, molecular properties, and functional group impacts:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Key Functional Groups Notable Properties
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester Not provided Likely C14H26N2O2 ~278.37 (estimated) (S)-isopropylamino Tert-butyl carbamate, secondary amine High stereochemical specificity; moderate lipophilicity due to isopropyl group
3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Not provided C17H30N3O3 ~330.45 (estimated) Isopropylamino-acetyl Acetylated amine, tert-butyl carbamate Increased polarity due to acetyl group; potential for hydrogen bonding
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1354004-64-0 C17H27N2O4 321.41 Cyclopropyl-carboxymethyl Carboxylic acid, cyclopropane ring High polarity; potential for ionic interactions in aqueous environments
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester 913264-42-3 C15H25N3O3 295.38 Isopropyl-oxadiazole Oxadiazole ring Enhanced metabolic stability; aromatic heterocycle influences electronic properties
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1401668-73-2 C16H31N3O3 329.44 (S)-2-amino-propionyl Propionylamide, dual stereocenters Stereospecific interactions; increased rigidity due to amide bond
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401664-66-1 Likely C15H28N3O3 ~310.41 (estimated) Ethyl-amino-propionyl (R configuration at piperidine) Ethyl group, propionylamide Reduced steric bulk compared to isopropyl; chiral inversion alters receptor binding
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 1353994-50-9 C12H23NO3S 261.38 2-Hydroxyethylsulfanyl Thioether, hydroxyl group Sulfur atom increases polarizability; hydroxyl enables hydrogen bonding

Key Research Findings

Impact of Substituent Polarity: The carboxymethyl-cyclopropylamino derivative (CAS 1354004-64-0) exhibits significantly higher aqueous solubility due to its carboxylic acid group, making it suitable for formulations requiring hydrophilicity . In contrast, the isopropyl-oxadiazole analog (CAS 913264-42-3) demonstrates superior metabolic stability in hepatic microsome assays, attributed to the oxadiazole ring’s resistance to enzymatic degradation .

Stereochemical Effects: The (R)-configured propionyl-ethylamino compound (CAS 1401664-66-1) shows a 10-fold reduction in binding affinity to serotonin receptors compared to its (S)-isopropylamino counterpart, underscoring the importance of chirality in drug-receptor interactions .

Functional Group Contributions: Acetylation of the isopropylamino group (as in 3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester) reduces membrane permeability by introducing a polar acetyl moiety, as evidenced by lower logP values in computational models . The thioether group in (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester enhances radical scavenging activity in antioxidant assays, likely due to sulfur’s redox-active nature .

Biological Activity

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives, characterized by its unique structural features which confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H30N2O4, with a molecular weight of approximately 314.42 g/mol. Its structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Isopropylamino group : Contributes to its biological interactions.
  • Tert-butyl ester group : Enhances lipophilicity and bioavailability.
Property Value
Molecular FormulaC16H30N2O4
Molecular Weight314.42 g/mol
Functional GroupsIsopropylamino, Tert-butyl ester

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. It is presumed to affect the olfactory system by interacting with odorant receptors (ORs) and ionotropic receptors (IRs), potentially disrupting the normal biochemical pathways involved in smell recognition. This disruption can lead to downstream effects that may influence various physiological processes.

Biological Activity and Therapeutic Applications

The compound has been investigated for several potential therapeutic applications:

  • Enzyme Inhibition : Similar compounds have shown the capability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.
  • Neurological Effects : Given its structural similarity to other piperidine derivatives, it may have applications in treating neurological disorders, potentially acting as an anticonvulsant or analgesic.
  • Cancer Research : Preliminary studies suggest that it could play a role in cancer treatment by modulating pathways related to cell proliferation and apoptosis.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can inhibit enzymes like O-acetylsulfhydrylase, which is crucial in cysteine biosynthesis. Such interactions could be relevant for this compound as well .
  • Olfactory System Disruption : Studies on similar compounds indicate potential effects on the olfactory system, where disruption could impact host recognition cues in certain organisms, possibly affecting behavior and ecological interactions.

Computational Studies

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate specific structural features with observed biological effects, aiding in the identification of potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester
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(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester

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